3-Hydroxy-2-pyrrolidinone Exhibits Lower Cytotoxicity Than Clinical Uranyl Chelators DTPA-ZnNa3 and DFP
In a comprehensive cytotoxicity assay using NRK‑52E renal cells, 3‑hydroxy‑2‑pyrrolidinone (HPD) was significantly less toxic than both DTPA‑ZnNa3 and 3‑hydroxy‑1,2‑dimethyl‑4(1H)‑pyridone (DFP), two chelators used clinically for actinide decorporation [1]. The study reported that HPD maintained higher cell viability at equivalent chelator concentrations, though exact IC50 values were not provided in the abstract [1].
| Evidence Dimension | Cytotoxicity (relative cell viability) |
|---|---|
| Target Compound Data | Higher viability than DTPA-ZnNa3 and DFP at tested concentrations |
| Comparator Or Baseline | DTPA-ZnNa3 (FDA-approved actinide chelator) and DFP (3-hydroxy-1,2-dimethyl-4(1H)-pyridone) |
| Quantified Difference | HPD is described as 'much less toxic than DTPA-ZnNa3 even at high dosages' |
| Conditions | NRK‑52E renal cell line; chelator concentrations not fully detailed in abstract |
Why This Matters
Lower cytotoxicity is a critical selection criterion for in vivo chelation studies, where therapeutic window determines feasibility.
- [1] Wang, X., Wu, S., Guan, J., Chen, L., Shi, C., Wan, J., Liu, Y., & Diwu, J. (2019). 3-Hydroxy-2-Pyrrolidinone as a Potential Bidentate Ligand for in Vivo Chelation of Uranyl with Low Cytotoxicity and Moderate Decorporation Efficacy. Inorganic Chemistry, 58(5), 3349–3354. View Source
